molecular formula C8H9NOS B15375732 N-(hydroxymethyl)benzenecarbothioamide CAS No. 14078-82-1

N-(hydroxymethyl)benzenecarbothioamide

Cat. No.: B15375732
CAS No.: 14078-82-1
M. Wt: 167.23 g/mol
InChI Key: ULLWVDKMTKASGV-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)benzenecarbothioamide is a thiourea derivative characterized by a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of the benzenecarbothioamide backbone. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydrophilic hydroxymethyl group.

Properties

CAS No.

14078-82-1

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

N-(hydroxymethyl)benzenecarbothioamide

InChI

InChI=1S/C8H9NOS/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11)

InChI Key

ULLWVDKMTKASGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Variations

Key structural analogs differ in substituents on the benzene ring or the nitrogen atom. Below is a comparative analysis:

Table 1: Substituent-Based Comparison
Compound Name Substituents Molecular Formula Key Properties/Applications References
N-(Hydroxymethyl)benzenecarbothioamide -NH-CH₂OH (N-substituent) C₈H₉NOS Potential ligand for metal coordination; antimicrobial activity inferred from analogs
N-(4-Chlorophenylmethoxymethyl)-4-methoxybenzenecarbothioamide -NH-CH₂-O-C₆H₄-Cl (N-substituent), -OCH₃ (C4) C₁₅H₁₅ClNO₂S Enhanced lipophilicity; likely used in agrochemical synthesis due to halogen and methoxy groups
N,2-Diethyl-N-methylbenzenecarbothioamide -N(CH₂CH₃)CH₃ (N-substituent), -C₂H₅ (C2) C₁₂H₁₇NS Steric hindrance from alkyl groups; potential applications in polymer stabilization
(E)-2-(4-Benzyloxy-2-hydroxybenzylidene)-N-phenylhydrazinecarbothioamide Hydrazine-carbothioamide backbone with benzyloxy and hydroxy groups C₂₁H₁₈N₄O₂S Chelating ligand for transition metals; studied in anticancer research

Coordination Chemistry

This compound’s thiourea group enables chelation of metal ions like Cu(II) and Zn(II), akin to hydrazinecarbothioamide ligands. These complexes are explored for catalysis and bioinorganic chemistry .

Industrial and Pharmaceutical Relevance

  • Agrochemicals : Chlorophenyl- and methoxy-substituted analogs () are prioritized in pesticide synthesis due to their stability and lipophilicity .
  • Preservatives : Hydroxymethyl-containing compounds (e.g., ) are used in cosmetics, hinting at possible preservative roles for this compound .

Limitations and Knowledge Gaps

Direct studies on this compound are scarce, necessitating reliance on analog-based inferences. Key gaps include:

  • Quantitative solubility and stability data.
  • In vivo toxicological profiles (see for analogous safety concerns) .

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